molecular formula C21H33N3O3 B14782817 benzyl N-[[1-(2-amino-3-methylbutanoyl)piperidin-3-yl]methyl]-N-ethylcarbamate

benzyl N-[[1-(2-amino-3-methylbutanoyl)piperidin-3-yl]methyl]-N-ethylcarbamate

Cat. No.: B14782817
M. Wt: 375.5 g/mol
InChI Key: CDLIHLGBXHENHR-UHFFFAOYSA-N
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Description

Benzyl ((1-((S)-2-amino-3-methylbutanoyl)piperidin-3-yl)methyl)(ethyl)carbamate is a complex organic compound that features a piperidine ring, a benzyl group, and a carbamate moiety. This compound is of significant interest due to its potential pharmacological properties and its role as a building block in the synthesis of various bioactive molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzyl ((1-((S)-2-amino-3-methylbutanoyl)piperidin-3-yl)methyl)(ethyl)carbamate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed to achieve these goals .

Chemical Reactions Analysis

Types of Reactions: Benzyl ((1-((S)-2-amino-3-methylbutanoyl)piperidin-3-yl)methyl)(ethyl)carbamate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Benzyl ((1-((S)-2-amino-3-methylbutanoyl)piperidin-3-yl)methyl)(ethyl)carbamate has several scientific research applications:

Mechanism of Action

The mechanism of action of Benzyl ((1-((S)-2-amino-3-methylbutanoyl)piperidin-3-yl)methyl)(ethyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor, modulating its signaling pathways. These interactions can lead to various biological effects, depending on the specific target and the context of the interaction .

Comparison with Similar Compounds

Uniqueness: Benzyl ((1-((S)-2-amino-3-methylbutanoyl)piperidin-3-yl)methyl)(ethyl)carbamate is unique due to its specific structural features, which confer distinct pharmacological properties. Its combination of a piperidine ring, benzyl group, and carbamate moiety allows for versatile interactions with various biological targets, making it a valuable compound for research and development .

Properties

Molecular Formula

C21H33N3O3

Molecular Weight

375.5 g/mol

IUPAC Name

benzyl N-[[1-(2-amino-3-methylbutanoyl)piperidin-3-yl]methyl]-N-ethylcarbamate

InChI

InChI=1S/C21H33N3O3/c1-4-23(21(26)27-15-17-9-6-5-7-10-17)13-18-11-8-12-24(14-18)20(25)19(22)16(2)3/h5-7,9-10,16,18-19H,4,8,11-15,22H2,1-3H3

InChI Key

CDLIHLGBXHENHR-UHFFFAOYSA-N

Canonical SMILES

CCN(CC1CCCN(C1)C(=O)C(C(C)C)N)C(=O)OCC2=CC=CC=C2

Origin of Product

United States

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